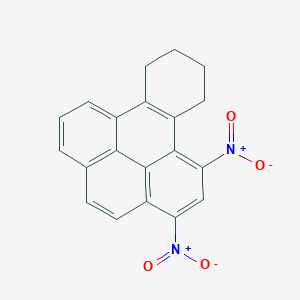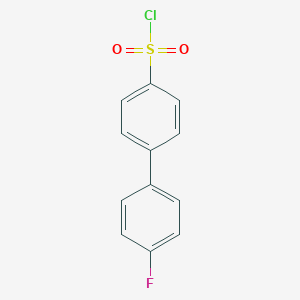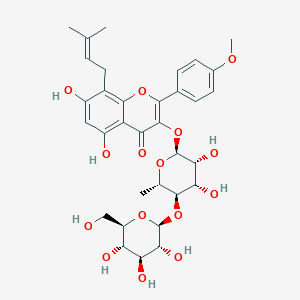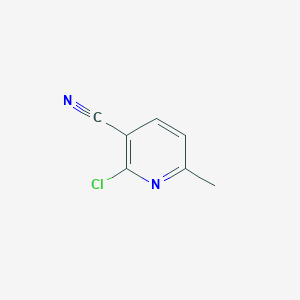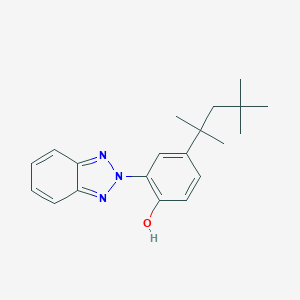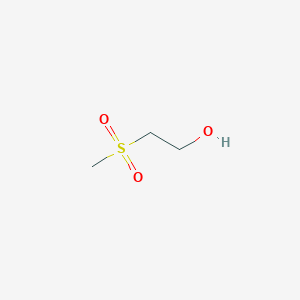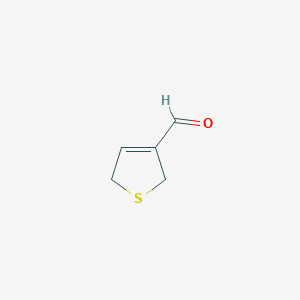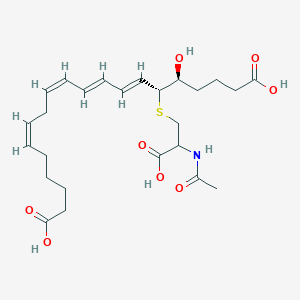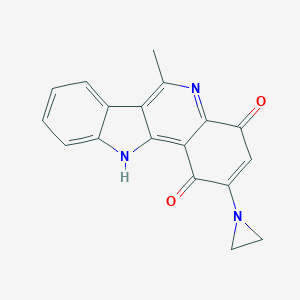
2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione, also known as CNDAC, is a synthetic derivative of camptothecin, a natural alkaloid that exhibits potent anticancer properties. CNDAC has been extensively studied for its potential as an anticancer agent due to its unique mechanism of action and its ability to target cancer cells selectively.
Wirkmechanismus
2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione exerts its anticancer effects by inducing DNA damage and inhibiting DNA replication. It forms covalent bonds with the DNA molecule, leading to the formation of DNA adducts that inhibit DNA replication and induce cell cycle arrest. 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione has been shown to exhibit potent anticancer effects in vitro and in vivo. It has been shown to inhibit tumor growth in mouse models of lung, breast, colon, and prostate cancer. 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione has also been shown to exhibit low toxicity in normal cells, indicating its potential as a safe and effective anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione is a potent anticancer agent that exhibits selective cytotoxicity against cancer cells. It has been shown to exhibit synergistic effects with other anticancer agents, making it a promising candidate for combination therapy. However, the synthesis of 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione is complex and time-consuming, and the yield is typically low. This makes it difficult to obtain large quantities of 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione for in vitro and in vivo studies.
Zukünftige Richtungen
There are several future directions for the research of 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione. One potential direction is to investigate the potential of 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione as a combination therapy with other anticancer agents. Another direction is to develop more efficient synthesis methods for 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione to obtain larger quantities for in vitro and in vivo studies. Additionally, the development of 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione analogs with improved pharmacokinetic properties and reduced toxicity could further enhance its potential as an anticancer agent.
Synthesemethoden
The synthesis of 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione involves the reaction of camptothecin with aziridine in the presence of a strong base. The reaction results in the formation of 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione, which is then purified by column chromatography. The yield of 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione is typically low, and the synthesis process is complex and time-consuming.
Wissenschaftliche Forschungsanwendungen
2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione has been extensively studied for its potential as an anticancer agent. It has been shown to exhibit potent cytotoxicity against a wide range of cancer cell lines, including lung, breast, colon, and prostate cancer cells. 2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione has also been shown to exhibit synergistic effects with other anticancer agents, such as cisplatin and gemcitabine.
Eigenschaften
CAS-Nummer |
114656-96-1 |
|---|---|
Produktname |
2-(1-Aziridinyl)-6-methyl-1H-indolo(3,2-c)quinoline-1,4(11H)-dione |
Molekularformel |
C18H13N3O2 |
Molekulargewicht |
303.3 g/mol |
IUPAC-Name |
2-(aziridin-1-yl)-6-methyl-11H-indolo[3,2-c]quinoline-1,4-dione |
InChI |
InChI=1S/C18H13N3O2/c1-9-14-10-4-2-3-5-11(10)20-17(14)15-16(19-9)13(22)8-12(18(15)23)21-6-7-21/h2-5,8,20H,6-7H2,1H3 |
InChI-Schlüssel |
JSLHSSZAWMTOTD-UHFFFAOYSA-N |
SMILES |
CC1=C2C3=CC=CC=C3NC2=C4C(=N1)C(=O)C=C(C4=O)N5CC5 |
Kanonische SMILES |
CC1=C2C3=CC=CC=C3NC2=C4C(=N1)C(=O)C=C(C4=O)N5CC5 |
Andere CAS-Nummern |
114656-96-1 |
Synonyme |
1H-Indolo(3,2-c)quinoline-1,4(11H)-dione, 2-(1-aziridinyl)-6-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



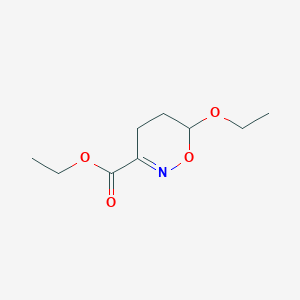
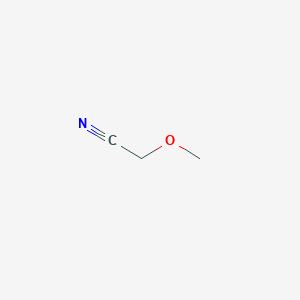
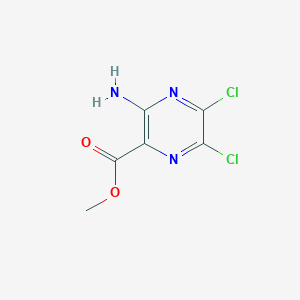

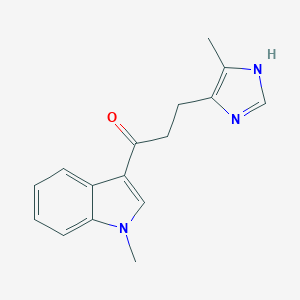
![5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B46688.png)
